Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl-
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Overview
Description
Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- is a fluorinated nucleoside analogue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- involves multiple steps. One common approach is the fluorination of uridine derivatives. The process typically includes the protection of hydroxyl groups, selective fluorination at the desired positions, and subsequent deprotection. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Fluorinating Agents: DAST, Deoxo-Fluor
Protecting Groups: Silyl ethers, acetates
Solvents: Dichloromethane, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated derivatives, while oxidation reactions might produce different oxidized forms of the compound .
Scientific Research Applications
Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- has several scientific research applications:
Chemistry: Used as a probe to study enzymatic functions and reaction mechanisms.
Biology: Investigated for its potential antiviral and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of viral infections and cancer.
Mechanism of Action
The mechanism of action of Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Uridine, 2’,3’-dideoxy-2’,3’-difluoro-
- Uridine, 2’,3’-dideoxy-2’-fluoro-
Uniqueness
Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- is unique due to the presence of both fluorine atoms and a methyl group, which can significantly alter its biological activity compared to other fluorinated uridine derivatives. This makes it a valuable compound for studying the effects of fluorination and methylation on nucleoside function .
Properties
CAS No. |
125362-07-4 |
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Molecular Formula |
C10H12F2N2O4 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F2N2O4/c1-4-2-14(10(17)13-8(4)16)9-7(12)6(11)5(3-15)18-9/h2,5-7,9,15H,3H2,1H3,(H,13,16,17)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
WZJLGLRFQDVYET-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F |
Origin of Product |
United States |
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